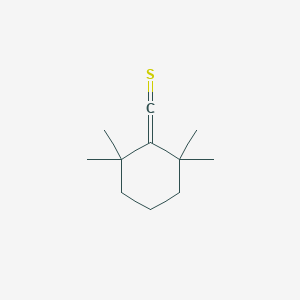
Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, is a chemical compound with the molecular formula C11H18S It is characterized by the presence of a methanethione group attached to a 2,2,6,6-tetramethylcyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, typically involves the reaction of 2,2,6,6-tetramethylcyclohexanone with a suitable thiolating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the methanethione group. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon.
Substitution: The methanethione group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving thiol-based biochemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The pathways involved may include redox reactions and thiol-disulfide exchange reactions.
Comparison with Similar Compounds
Similar Compounds
Methanethiol: A simpler thiol compound with a similar functional group.
Cyclohexylmethanethiol: A compound with a similar cyclohexyl group but different substitution pattern.
Tetramethylcyclohexanone: The precursor used in the synthesis of Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-.
Uniqueness
Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, is unique due to the presence of both the methanethione group and the 2,2,6,6-tetramethylcyclohexylidene moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
54440-00-5 |
|---|---|
Molecular Formula |
C11H18S |
Molecular Weight |
182.33 g/mol |
InChI |
InChI=1S/C11H18S/c1-10(2)6-5-7-11(3,4)9(10)8-12/h5-7H2,1-4H3 |
InChI Key |
LABDEHMCFFYOLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1=C=S)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















